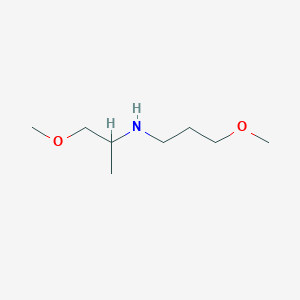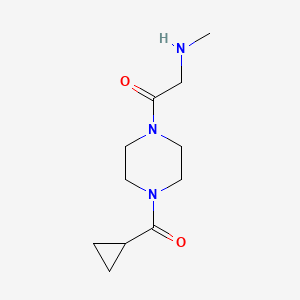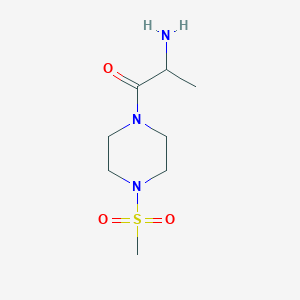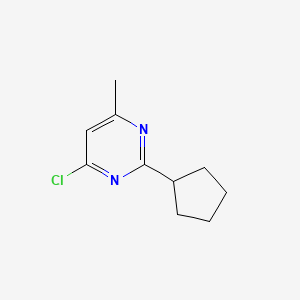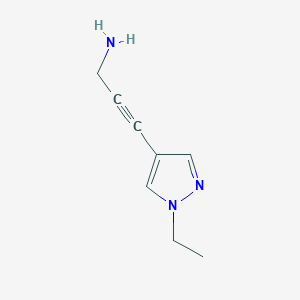
3-(1-乙基-1H-吡唑-4-基)丙-2-炔-1-胺
描述
科学研究应用
Cytotoxic Agents for Cancer Therapy
The pyrazole ring, which is part of the compound’s structure, has been extensively studied for its potential in cancer treatment. Derivatives of pyrazole have shown promising results as cytotoxic agents. They are designed to target and destroy cancer cells while sparing healthy cells. The compound “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” could be modified to enhance its cytotoxic properties, potentially leading to the development of new anticancer drugs .
Molecular Modeling Studies
Molecular modeling is a powerful tool in drug discovery, allowing researchers to visualize and predict the interaction between drugs and their targets. The compound can be used in molecular modeling studies to understand its binding affinity and selectivity towards various biological targets. This can help in the rational design of more potent and selective therapeutic agents .
Pharmacological Screening
Pharmacological screening involves testing new compounds for a range of biological activities. Given its structural features, “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” can be screened for various pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects. This can lead to the discovery of new medications for treating various ailments .
Agrochemical Research
Pyrazole derivatives are known for their use in agrochemicals, such as pesticides and herbicides. The compound can be studied for its potential use in protecting crops from pests and diseases, which is crucial for improving agricultural productivity and food security .
Coordination Chemistry
In coordination chemistry, pyrazole-based ligands are used to synthesize metal complexes with interesting properties. “3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine” can act as a ligand to form complexes with various metals, which can be used in catalysis, material science, and as sensors .
Organometallic Chemistry
The compound can also find applications in organometallic chemistry, where researchers can explore its use in the synthesis of organometallic compounds. These compounds have applications in catalysis, electronic materials, and medicinal chemistry .
Drug Discovery
The pyrazole moiety is a common feature in many pharmaceuticals. The compound can be used as a scaffold for the synthesis of novel drugs with potential therapeutic applications in various diseases. Its versatility allows for the creation of a wide range of derivatives with different pharmacological profiles .
ADME Profiling
ADME (Absorption, Distribution, Metabolism, and Excretion) profiling is crucial in drug development. The compound’s structure can be analyzed to predict its pharmacokinetic properties, which is essential for understanding its behavior in the human body. This information can guide the optimization of the compound for better efficacy and safety .
属性
IUPAC Name |
3-(1-ethylpyrazol-4-yl)prop-2-yn-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-11-7-8(6-10-11)4-3-5-9/h6-7H,2,5,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLLZVWSTESSHQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)C#CCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-ethyl-1H-pyrazol-4-yl)prop-2-yn-1-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![1-[4-(hydroxymethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1464292.png)
![{3-[3-(Pyrrolidin-1-yl)propoxy]phenyl}methanol](/img/structure/B1464294.png)
![2-(4-Chlorophenyl)-1-[3-(hydroxymethyl)pyrrolidin-1-yl]ethan-1-one](/img/structure/B1464296.png)
![{1-[2-(4-fluorophenoxy)ethyl]-1H-1,2,3-triazol-4-yl}methanamine](/img/structure/B1464298.png)
![[1-(2-Chloro-4-fluorobenzoyl)pyrrolidin-3-yl]methanol](/img/structure/B1464299.png)

![4-{[(3-Methylphenyl)methyl]carbamoyl}benzoic acid](/img/structure/B1464303.png)
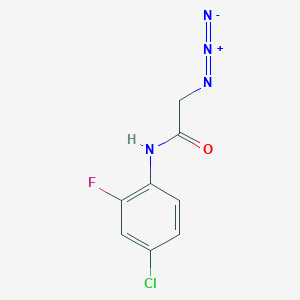
![[1-(3-Aminopyridin-2-yl)piperidin-2-yl]methanol](/img/structure/B1464307.png)
